(S)-1-Benzyl 5-methyl 3-((tert-butoxycarbonyl)amino)pentanedioate
Description
(S)-1-Benzyl 5-methyl 3-((tert-butoxycarbonyl)amino)pentanedioate is a chiral glutamic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a benzyl ester at the C1 position, and a methyl ester at the C5 position. This compound is widely utilized in peptide synthesis and medicinal chemistry due to its stereochemical stability and orthogonal protecting groups, which enable selective deprotection under mild conditions . The Boc group provides acid-labile protection, while the benzyl ester allows hydrogenolytic cleavage, making the compound versatile in multi-step syntheses.
Properties
Molecular Formula |
C18H25NO6 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-O-benzyl 1-O-methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(10-15(20)23-4)11-16(21)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1 |
InChI Key |
SKEAGFNHNCRHTL-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)CC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)CC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl 5-methyl 3-((tert-butoxycarbonyl)amino)pentanedioate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Pentanedioate Backbone: The protected amino acid is then coupled with a benzyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl 5-methyl 3-((tert-butoxycarbonyl)amino)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN) to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF) or KCN in aqueous ethanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Azides or nitriles.
Scientific Research Applications
(S)-1-Benzyl 5-methyl 3-((tert-butoxycarbonyl)amino)pentanedioate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Serves as a precursor in the development of pharmaceutical drugs, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl 5-methyl 3-((tert-butoxycarbonyl)amino)pentanedioate involves its role as a building block in organic synthesis. The Boc-protected amino group allows for selective deprotection and subsequent functionalization, facilitating the formation of peptide bonds and other bioactive structures. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural and functional differences between the target compound and its analogues:
Key Observations :
- Ester Group Flexibility : The benzyl ester in the target compound enhances lipophilicity compared to methyl esters, improving membrane permeability in drug candidates.
- Protecting Group Stability : Boc (used in the target compound) is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), whereas Fmoc (in the third analogue) is base-labile, enabling orthogonal strategies .
- Stereochemical Complexity : The allyl-bearing analogue () has two chiral centers, complicating synthesis but enabling unique stereoselective reactions.
Spectroscopic Comparisons
1H NMR Data :
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing (S)-1-Benzyl 5-methyl 3-((tert-butoxycarbonyl)amino)pentanedioate?
- Methodological Answer : Synthesis typically involves sequential esterification and Boc-protection steps. For example:
Amine Protection : Introduce the Boc group to the amino moiety using di-tert-butyl dicarbonate (Boc₂O) in a base like DMAP or TEA, ensuring pH control to avoid premature deprotection .
Esterification : Benzyl and methyl esters are formed via nucleophilic acyl substitution, employing DCC/DMAP or EDCI/HOBt coupling agents. Solvent choice (e.g., DCM or THF) impacts reaction efficiency .
Chiral Resolution : Use chiral auxiliaries or enzymatic methods to ensure (S)-configuration. Monitor enantiomeric excess via chiral HPLC .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and Boc/benzyl group integrity. Compare chemical shifts to analogous compounds (e.g., δ ~1.4 ppm for Boc tert-butyl protons) .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity. High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z ~406.2) .
- IR Spectroscopy : Detect carbonyl stretches (Boc: ~1690 cm⁻¹; ester: ~1720 cm⁻¹) to confirm functional groups .
Q. What role does the tert-butoxycarbonyl (Boc) group play in the stability of this compound during synthesis?
- Methodological Answer : The Boc group protects the amine from nucleophilic attack or oxidation during esterification. It is stable under basic conditions but cleaved selectively with TFA or HCl in dioxane, enabling downstream functionalization .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS adducts) during characterization?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, NOESY can clarify stereochemical conflicts .
- Adduct Analysis : Use ESI-MS with ammonium formate buffers to minimize sodium/potassium adducts. Compare with theoretical isotopic patterns .
- Dynamic Effects : Consider rotameric equilibria (e.g., Boc group rotation) causing signal splitting. Variable-temperature NMR (VT-NMR) can suppress this .
Q. What strategies optimize enantiomeric excess in the synthesis of this chiral compound?
- Methodological Answer :
- Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) for kinetic resolution .
- Chiral Chromatography : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak® IA) to separate enantiomers. Optimize mobile phase (e.g., hexane/IPA ratios) .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze esters of the undesired enantiomer .
Q. How do solvent polarity and temperature influence kinetic vs. thermodynamic control in forming the compound’s stereochemistry?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring kinetic control. Non-polar solvents (e.g., toluene) may slow reactions, allowing thermodynamic product dominance .
- Temperature : Low temperatures (-20°C to 0°C) favor kinetic pathways by reducing activation energy. High temperatures (reflux) promote equilibration to thermodynamically stable diastereomers .
Q. What computational methods predict the compound’s reactivity in novel reactions (e.g., nucleophilic substitutions or cyclizations)?
- Methodological Answer :
- DFT Calculations : Model transition states (e.g., Gaussian 16) to predict regioselectivity in ester hydrolysis or Boc deprotection. Solvent effects are simulated using PCM models .
- Molecular Dynamics : Simulate conformational flexibility (e.g., AMBER) to assess steric hindrance around the amino group .
- Docking Studies : Explore interactions with enzymes (e.g., esterases) to design biocatalytic pathways .
Methodological Framework Integration
- Theoretical Alignment : Link synthesis to stereoelectronic theory (e.g., Curtin-Hammett principle for kinetic control) or protective group chemistry frameworks .
- Data Contradiction Analysis : Apply abductive reasoning to reconcile conflicting spectral data, iteratively testing hypotheses via controlled experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
